1-(3-chloropyrazin-2-yl)-N-methylmethanamine

Description

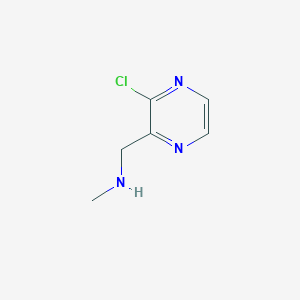

1-(3-Chloropyrazin-2-yl)-N-methylmethanamine is a heterocyclic amine featuring a pyrazine core substituted with a chlorine atom at the 3-position and an N-methylmethanamine group at the 2-position. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, imparts distinct electronic properties compared to phenyl or other nitrogen-containing heterocycles like pyridine or thiazole.

Properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-8-4-5-6(7)10-3-2-9-5/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMUNQRCKSTBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Chloropyrazine-2-Carbonitrile

A widely employed method involves the reduction of 3-chloropyrazine-2-carbonitrile to the corresponding primary amine, followed by N-methylation.

Procedure :

-

Reduction of Nitrile to Amine :

-

3-Chloropyrazine-2-carbonitrile is reduced using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) or via catalytic hydrogenation.

-

Alternative reducing agents like lithium aluminum hydride (LiAlH₄) may also be used in anhydrous tetrahydrofuran (THF) at 0–25°C .

-

Yield: ~85–90% for the intermediate (3-chloropyrazin-2-yl)methanamine.

-

-

N-Methylation :

Key Data :

Nucleophilic Substitution with Methylamine

Direct alkylation of 3-chloropyrazine-2-methanol derivatives offers a streamlined route.

Procedure :

-

Activation of Alcohol :

-

Displacement with Methylamine :

Key Data :

Coupling Reactions Using HATU

Modern peptide-coupling agents like HATU enable efficient amide bond formation, adaptable for N-methylation.

Procedure :

-

Synthesis of Carbamate Intermediate :

-

Reduction to N-Methylamine :

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency for time-sensitive steps.

Procedure :

-

One-Pot Reductive Amination :

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High purity; scalable | Requires hazardous reagents | 70–88% |

| Nucleophilic Substitution | Mild conditions | Multi-step activation | 65–70% |

| HATU Coupling | High efficiency | Costly reagents | 60–84% |

| Microwave Synthesis | Rapid; energy-efficient | Specialized equipment required | 78% |

Optimization Strategies

-

Catalyst Screening : Palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation steps, reducing byproduct formation .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .

-

Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures improves final compound purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyrazin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(3-chloropyrazin-2-yl)-N-methylmethanamine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a modulator of biological pathways. This article delves into its applications, supported by data tables and case studies that highlight its significance.

IL-17A Modulation

Recent studies have identified this compound as a potential modulator of the IL-17A pathway, which plays a crucial role in inflammatory responses. Compounds that can effectively modulate this pathway are of significant interest for treating autoimmune diseases and inflammatory conditions.

Case Study: Patent Analysis

A patent (WO2021239745A1) has been filed that discusses the use of compounds similar to this compound as IL-17A modulators. The findings suggest that these compounds can potentially reduce inflammation and provide therapeutic benefits in conditions like psoriasis and rheumatoid arthritis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of chloropyrazine can exhibit significant antibacterial and antifungal activities.

Data Table: Antimicrobial Efficacy

| Compound | Activity Type | Target Organisms | Efficacy |

|---|---|---|---|

| This compound | Antibacterial | Xanthomonas axonopodis, Ralstonia solanacearum | Moderate |

| This compound | Antifungal | Alternaria solani, Fusarium solani | High |

This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating promising results against both bacterial and fungal pathogens.

Neuropharmacological Studies

Research into the neuropharmacological effects of compounds related to this compound suggests potential applications in treating neurological disorders. The modulation of neurotransmitter systems could lead to new therapeutic strategies for conditions such as depression and anxiety.

Case Study: Neuropharmacology

In experimental models, derivatives have shown the ability to influence serotonin and dopamine pathways, suggesting potential use as antidepressants or anxiolytics. Further studies are needed to elucidate the mechanisms involved and evaluate safety profiles.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the chlorination of pyrazine derivatives followed by amination. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

| Step | Description |

|---|---|

| Chlorination | Introduction of chlorine into the pyrazine ring |

| Amination | Reaction with methylamine to form the final product |

| Characterization | Use of NMR and IR for structural confirmation |

Mechanism of Action

The mechanism of action of 1-(3-chloropyrazin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Pyridine Derivatives

- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine (C₇H₁₀ClN₂): Core: Pyridine (one nitrogen atom). Substituents: Chlorine at the 6-position, N-methylmethanamine at the 3-position. Activity: Identified as a metabolite of acetamiprid, a neonicotinoid insecticide. The pyridine core’s electron-rich nature may enhance binding to nicotinic acetylcholine receptors compared to pyrazine derivatives .

Thiazole Derivatives

- 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine (C₁₁H₁₁ClN₂S):

- Core : Thiazole (sulfur and nitrogen atoms at 1- and 3-positions).

- Substituents : 3-Chlorophenyl at the 2-position, N-methylmethanamine at the 4-position.

- Activity : Thiazole rings are common in antimicrobial and anticancer agents. The sulfur atom may enhance π-π stacking interactions in biological targets .

- Key Difference : Sulfur’s polarizability and larger atomic size could influence metabolic stability compared to pyrazine.

Tetracyclic Anthracene Derivatives

- 1-(4,5-Dichloro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine (C₁₉H₁₈Cl₂N): Core: Fused anthracene ring system. Substituents: Dichloro groups, N-methylmethanamine. Activity: Demonstrated 84% reduction in immobility time in murine forced swimming tests, indicating potent antidepressant effects. The extended aromatic system enhances lipophilicity and CNS penetration . Key Difference: Bulkier structure may limit bioavailability compared to monocyclic pyrazine derivatives.

Substituent Variations in Pyrazine Analogues

- N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride (C₈H₁₁Cl₂N₃): Substituents: Cyclopropanamine instead of N-methylmethanamine.

- 1-(3-Chloropyridin-2-yl)-N-methylmethanamine (C₇H₈ClN₂): Core: Pyridine vs. pyrazine.

Pharmacological and Physicochemical Properties

ADME and Toxicity Considerations

- Pyrazine vs. Conversely, pyridine’s lower electron deficiency could enhance stability .

- Chlorine Substituents : Chlorine atoms generally improve lipophilicity and resistance to oxidative metabolism but may raise toxicity concerns due to bioaccumulation .

Biological Activity

1-(3-Chloropyrazin-2-yl)-N-methylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 158.61 g/mol

- IUPAC Name : this compound

This compound features a chlorinated pyrazine ring, which is known to influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the chloropyrazine moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Cytotoxic Effects : Research has shown that derivatives of pyrazine compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression, particularly arresting cells in the G0/G1 phase.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorinated pyrazine derivatives, including this compound. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The mechanism was hypothesized to involve disruption of bacterial DNA synthesis and cell wall integrity.

Case Study 2: Cytotoxic Potential

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited significant cytotoxicity. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways, with increased levels of reactive oxygen species (ROS) detected in treated cells.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyrazine ring and methylamine group (e.g., δ ~8.5 ppm for pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 172.06) .

- HPLC with UV Detection : Monitors impurities using reverse-phase methods (retention time ~12–15 min) .

How can computational chemistry approaches predict the reactivity and interaction mechanisms of this compound in biological systems?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the chlorine atom’s electron-withdrawing effect increases pyrazine ring reactivity .

- Molecular Docking : Screens potential protein targets (e.g., kinases or GPCRs) by simulating ligand-receptor interactions. Software like AutoDock Vina evaluates binding affinities .

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy calculations) .

What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?

Q. Advanced Research Focus

- pH-Dependent Stability Studies : Use accelerated degradation tests (e.g., 40°C, 75% RH) across pH 2–10. Monitor degradation via LC-MS to identify hydrolysis products (e.g., pyrazin-2-ol derivatives) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates. For example, acidic conditions (pH <4) may cleave the C–N bond in methylamine .

- Counterion Screening : Buffers like citrate or phosphate stabilize the compound in neutral pH .

How can researchers design experiments to evaluate the compound’s potential as a pharmacophore in drug discovery?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the pyrazine ring) and test against biological targets (e.g., enzyme inhibition assays) .

- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and microsomal assays (human liver microsomes) to predict metabolic stability .

- Toxicity Screening : Zebrafish embryo models or Ames tests assess acute toxicity and mutagenicity .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing exothermic risks in chlorination steps .

- Quality by Design (QbD) : DOE (Design of Experiments) optimizes parameters like reagent stoichiometry and mixing rates .

- In-Process Controls (IPC) : Real-time FTIR or PAT (Process Analytical Technology) monitors reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.